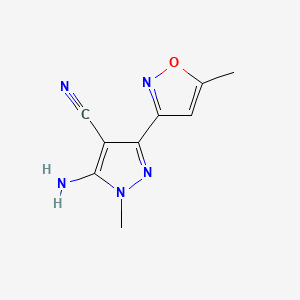

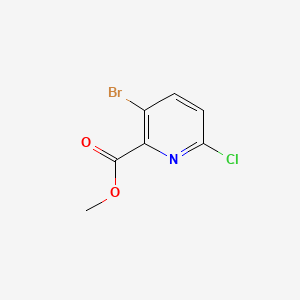

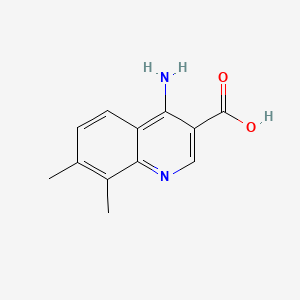

![molecular formula C9H13F3O3 B578070 8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇 CAS No. 1248081-37-9](/img/structure/B578070.png)

8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇

描述

8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol (TFMD) is an important organic molecule with a wide range of applications in the chemical and pharmaceutical industries. It is a highly versatile compound, with a range of properties that make it a useful tool in research and development. In

科学研究应用

合成中间体

“8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇”作为一种双功能合成中间体,用于合成各种有机化学品。其效用在生产药物中间体、液晶和杀虫剂方面得到体现。一项研究详细阐述了其从 1,4,9,12-四氧杂螺[4.2.4.2]十四烷的合成,优化了反应条件以显着提高产率并缩短反应时间,证明了其作为中间体的效率 (张凤宝,2006 年)。

抗结核药物候选物

对“8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇”相关化合物作为抗结核药物候选物的结构研究揭示了其潜在的医疗应用。该研究重点关注其结晶和可变温度核磁共振测量,有助于了解其药理特性并强化其在药物开发中的重要性 (A. Richter 等人,2022 年)。

潜在生物润滑剂

对衍生自“8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇”的新型化合物的研究表明它们具有作为生物润滑剂的潜力。这些化合物通过声化学方法合成,表现出有希望的物理化学性质,表明它们作为可持续润滑剂选择的可行性。这一应用强调了该化合物的多功能性及其对环境友好技术的贡献 (Y. S. Kurniawan 等人,2017 年)。

非线性光学材料

与“8-(三氟甲基)-1,4-二氧杂螺[4.5]癸烷-8-醇”密切相关的化合物“8-(4'-乙酰苯基)-1,4-二氧杂-8-氮杂螺[4.5]癸烷 (APDA)”已被确定为非线性光学器件的新型有机材料。其单晶生长、表征和二次谐波产生的演示突出了其在为蓝色区域的激光二极管开发倍频器的潜力,展示了该化合物在先进光学技术中的应用 (K. Kagawa 等人,1994 年)。

属性

IUPAC Name |

8-(trifluoromethyl)-1,4-dioxaspiro[4.5]decan-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O3/c10-9(11,12)7(13)1-3-8(4-2-7)14-5-6-15-8/h13H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQSSOKYNTBRSCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1(C(F)(F)F)O)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

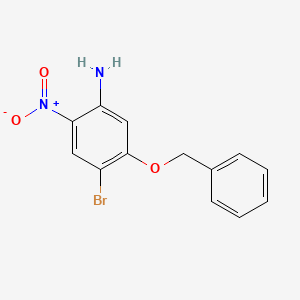

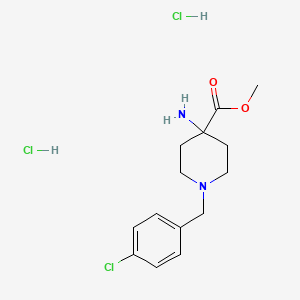

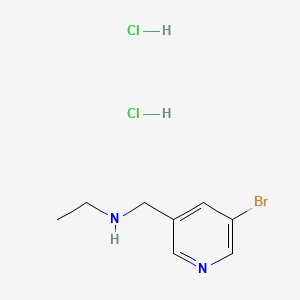

![5-Chloro-8-fluoropyrido[3,4-b]pyrazine](/img/structure/B577990.png)

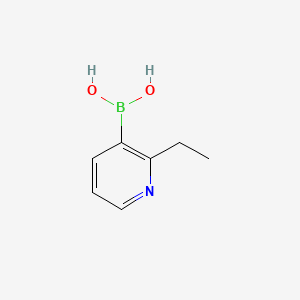

![1-[(2-Bromo-6-fluorophenyl)methyl]piperidine](/img/structure/B578000.png)